ethyl 6-[(E)-(hydroxyimino)methyl]pyridine-3-carboxylate
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Overview
Description
Ethyl 6-[(E)-(hydroxyimino)methyl]pyridine-3-carboxylate is an organic compound with a pyridine ring substituted with an ethyl ester and a hydroxyimino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-[(E)-(hydroxyimino)methyl]pyridine-3-carboxylate typically involves the reaction of 6-formylpyridine-3-carboxylate with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an ethanol solvent under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-[(E)-(hydroxyimino)methyl]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.
Reduction: The hydroxyimino group can be reduced to an amino group using reducing agents like sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or alcohols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Ethyl 6-(nitromethyl)pyridine-3-carboxylate.
Reduction: Ethyl 6-(aminomethyl)pyridine-3-carboxylate.
Substitution: Ethyl 6-[(E)-(substituted)methyl]pyridine-3-carboxylate.
Scientific Research Applications
Ethyl 6-[(E)-(hydroxyimino)methyl]pyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with metal ions.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 6-[(E)-(hydroxyimino)methyl]pyridine-3-carboxylate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the pyridine ring can coordinate with metal ions, affecting enzymatic activities and cellular processes.
Comparison with Similar Compounds
Ethyl 6-[(E)-(hydroxyimino)methyl]pyridine-3-carboxylate can be compared with similar compounds such as:
Ethyl 6-(aminomethyl)pyridine-3-carboxylate: Similar structure but with an amino group instead of a hydroxyimino group.
Ethyl 6-(nitromethyl)pyridine-3-carboxylate: Similar structure but with a nitro group instead of a hydroxyimino group.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.
Properties
Molecular Formula |
C9H10N2O3 |
---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
ethyl 6-[(E)-hydroxyiminomethyl]pyridine-3-carboxylate |
InChI |
InChI=1S/C9H10N2O3/c1-2-14-9(12)7-3-4-8(6-11-13)10-5-7/h3-6,13H,2H2,1H3/b11-6+ |
InChI Key |
SBAKKPVGCGIPNQ-IZZDOVSWSA-N |
Isomeric SMILES |
CCOC(=O)C1=CN=C(C=C1)/C=N/O |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)C=NO |
Origin of Product |
United States |
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